

Application Note: Quantification of N-Nitrosodiisobutylamine in Pharmaceutical Samples by LC-MS/MS

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Compound of Interest

Compound Name: *N*-Nitrosodiisobutylamine

Cat. No.: B125298

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Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **N-Nitrosodiisobutylamine** (NDIBA) in pharmaceutical drug substances and products. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. The described method is suitable for trace-level detection and quantification of this potential genotoxic impurity, aiding in risk assessment and ensuring the safety and quality of pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug products. **N-Nitrosodiisobutylamine** (NDIBA) is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug products. Therefore, a sensitive and specific analytical method is crucial for its accurate quantification at trace levels. LC-MS/MS has emerged as the preferred technique for nitrosamine analysis due to its high sensitivity, selectivity, and

applicability to a wide range of compounds.[3] This application note provides a comprehensive protocol for the determination of NDIBA using LC-MS/MS.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific drug product matrix.

Reagents and Materials:

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- **N-Nitrosodiisobutylamine** (NDIBA) reference standard
- **N-Nitrosodiisobutylamine-d14** (NDIBA-d14) or other suitable internal standard (IS)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (e.g., 0.22 µm PVDF)
- Centrifuge

Procedure:

- Standard Solution Preparation:
 - Prepare a primary stock solution of NDIBA (e.g., 1 mg/mL) in methanol.
 - Prepare a working stock solution of the internal standard (e.g., 1 µg/mL) in methanol.
 - Perform serial dilutions of the NDIBA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards ranging from approximately 0.05 ng/mL to 50 ng/mL.

- Spike each calibration standard with the internal standard to a final concentration of approximately 5 ng/mL.
- Sample Preparation (for a drug product tablet):
 - Accurately weigh and crush a representative number of tablets to obtain a fine powder.
 - Transfer a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) (e.g., 100 mg) into a centrifuge tube.
 - Add a specific volume of extraction solvent (e.g., 5 mL of methanol).
 - Spike with the internal standard solution to achieve a concentration of approximately 5 ng/mL in the final extract.
 - Vortex the sample for 1-2 minutes to ensure thorough mixing.
 - Sonicate the sample for 15-20 minutes in a sonicator bath.
 - Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pelletize insoluble excipients.
 - Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Method

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for nitrosamine analysis.[3]

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Program	Time (min)

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	Positive (+) APCI or ESI
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for the specific instrument
Source Temperature	Optimized for the specific instrument (e.g., 350 °C for APCI)
Gas Flow (Nebulizer, Heater)	Optimized for the specific instrument
Collision Gas	Argon

MRM Transitions for **N-Nitrosodiisobutylamine**:

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
NDIBA	159.1	103.1	57.1	Optimized for instrument
NDIBA-d14 (IS)	173.2	111.1	63.1	Optimized for instrument

Note: The specific m/z values and collision energies should be optimized on the user's instrument for maximum sensitivity. The fragmentation of N-nitrosodibutylamine (an isomer of NDIBA) is known to produce a fragment at m/z 103.1.[1] The characteristic loss of the nitroso group (-NO) is a common fragmentation pathway for nitrosamines.[2][4][5]

Data Presentation

The quantitative data for the analysis of NDIBA should be summarized in tables for clarity and easy comparison.

Table 1: Method Performance Characteristics

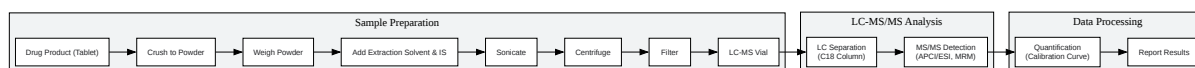
Parameter	Result
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	e.g., 0.01 ng/mL
Limit of Quantification (LOQ)	e.g., 0.03 ng/mL
Accuracy (% Recovery)	80-120%
Precision (% RSD)	< 15%

Table 2: Quantification of NDIBA in Pharmaceutical Samples

Sample ID	NDIBA Concentration (ng/g)	% Recovery (Spiked Sample)
Drug Product Batch A	< LOQ	95.2
Drug Substance Batch X	5.8	102.5
Placebo	Not Detected	98.7

Visualizations

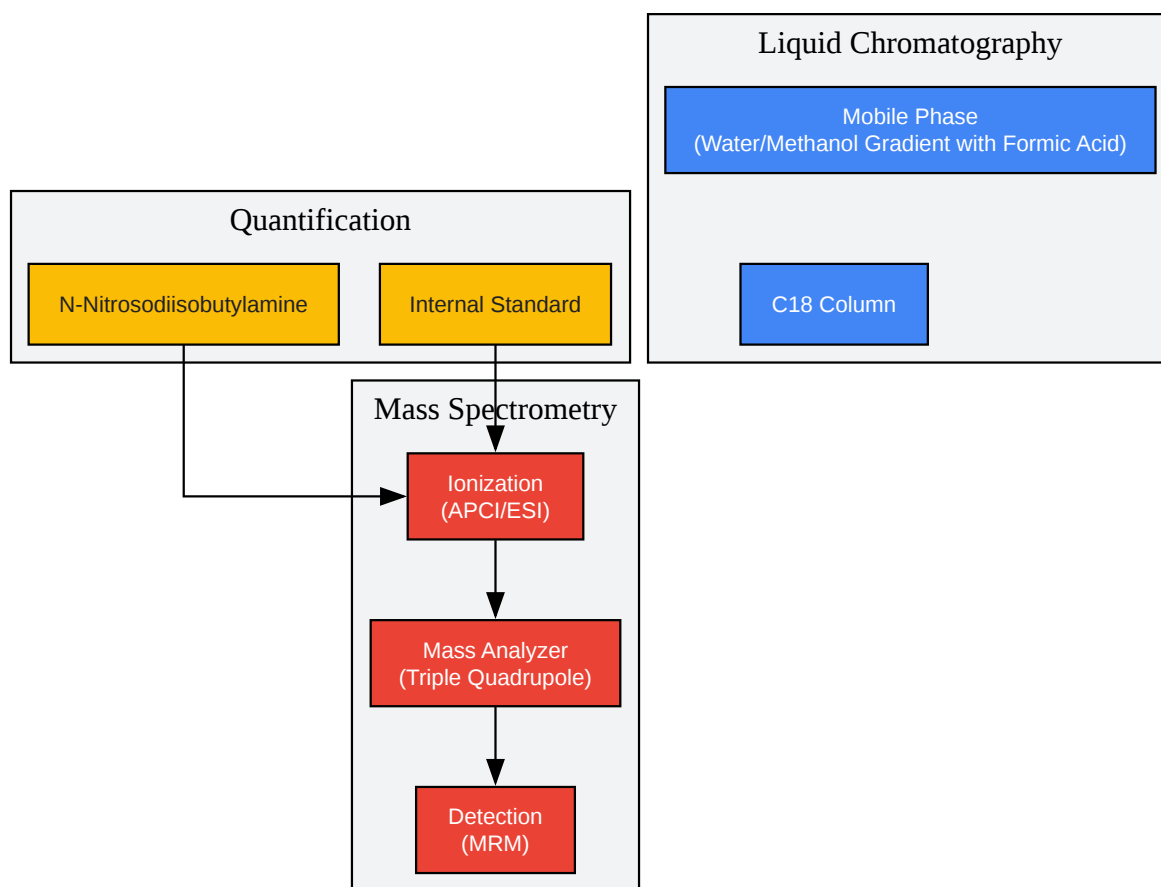
Experimental Workflow



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Caption: Workflow for NDIBA quantification.

Logical Relationship of Method Components



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Caption: Key components of the LC-MS/MS method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **N-Nitrosodiisobutylamine** in pharmaceutical samples. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions enable accurate and precise measurements at levels relevant to regulatory requirements. This method can be readily implemented in quality control laboratories and by researchers involved in drug development to ensure the safety and quality of pharmaceutical products.

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